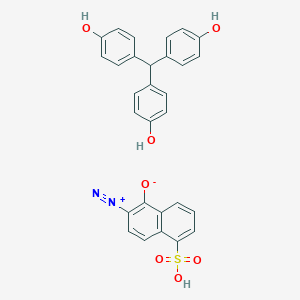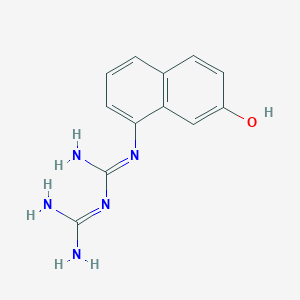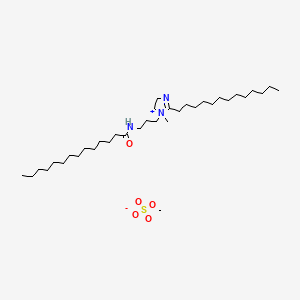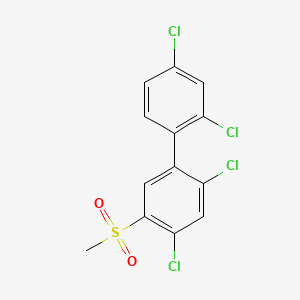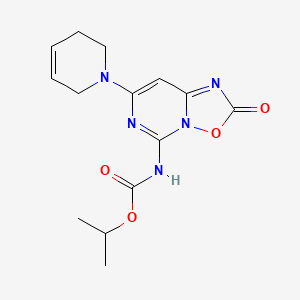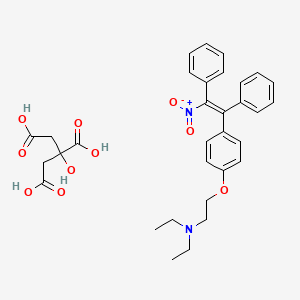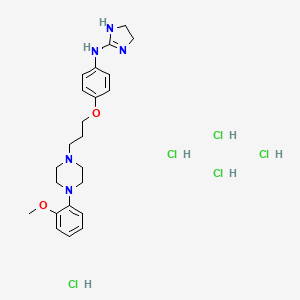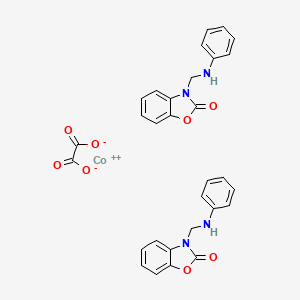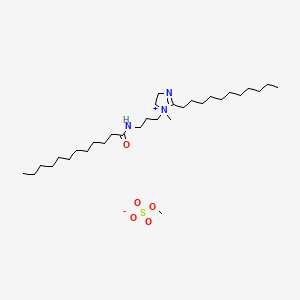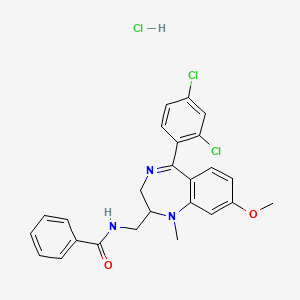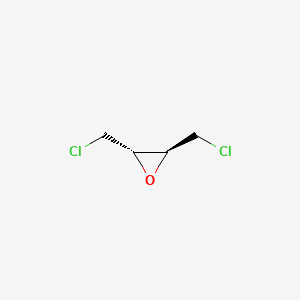
trans-2,3-Bis(chloromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,3-Bis(chloromethyl)oxirane: is an organic compound characterized by an oxirane ring with two chloromethyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of trans-2,3-Dichloropropene: One common method involves the epoxidation of trans-2,3-dichloropropene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Chloromethylation of Epichlorohydrin: Another route involves the chloromethylation of epichlorohydrin using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This method requires careful control of temperature and pH to achieve high yields.
Industrial Production Methods: Industrial production of trans-2,3-Bis(chloromethyl)oxirane often involves large-scale epoxidation processes using robust catalysts and optimized reaction conditions to ensure high efficiency and purity. Continuous flow reactors and advanced separation techniques are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chloromethyl groups in trans-2,3-Bis(chloromethyl)oxirane are highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring can undergo ring-opening reactions with various nucleophiles, resulting in the formation of diols, amino alcohols, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield chlorohydrins.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azido alcohols, thiocyanate derivatives, and methoxy alcohols.
Ring-Opening Reactions: Major products are diols, amino alcohols, and other functionalized alcohols.
Oxidation and Reduction: Products include epoxides and chlorohydrins.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2,3-Bis(chloromethyl)oxirane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of functionalized polymers and copolymers with unique properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives due to its reactivity and ability to form strong bonds.
Material Science: It is explored for its potential in creating advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mechanism of Action
Molecular Targets and Pathways: The reactivity of trans-2,3-Bis(chloromethyl)oxirane is primarily due to the presence of the oxirane ring and chloromethyl groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions and applications, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Epichlorohydrin: Similar in structure but with only one chloromethyl group. It is less reactive but widely used in the production of epoxy resins.
trans-1,2-Dichloroethylene: Lacks the oxirane ring but has similar chloromethyl groups. It is used in different industrial applications.
1,2,3-Trichloropropane: Contains three chloromethyl groups but no oxirane ring. It is used as a solvent and intermediate in chemical synthesis.
Uniqueness: trans-2,3-Bis(chloromethyl)oxirane is unique due to the combination of the oxirane ring and two chloromethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields, from organic synthesis to industrial applications.
Properties
CAS No. |
38723-45-4 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
VUSYFNXNYLAECV-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H](O1)CCl)Cl |
Canonical SMILES |
C(C1C(O1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


